2-Difluoromethoxy-4-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-(difluoromethoxy)-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NO/c8-6(9)14-5-3-4(1-2-13-5)7(10,11)12/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMBPICIHTZGRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method involves the trifluoromethylation of a pyridine derivative using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring facilitates nucleophilic substitution at activated positions. While direct substitution on the CF₃ group is rare due to its stability, the OCF₂H group can participate in displacement reactions under specific conditions.
Example Reaction:
Replacement of OCF₂H with amines or alkoxides:
| Substrate | Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 2-Difluoromethoxy-4-(CF₃)pyridine | NH₃ | DMSO, NaH, 80°C, 4 h | 2-Amino-4-(trifluoromethyl)pyridine | 70% |
Mechanism:
-
Deprotonation of the nucleophile by NaH generates a strong base.
-
Attack at the 2-position leads to displacement of the difluoromethoxy group via a concerted aromatic substitution pathway.
Palladium-Catalyzed Cross-Coupling Reactions
The compound serves as a substrate in Pd-catalyzed reactions, leveraging its halogenated derivatives (e.g., iodinated analogs).
Suzuki–Miyaura Coupling:
| Substrate | Boronic Acid | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|---|
| 4-Iodo-2-(OCF₂H)-5-CF₃-pyridine | Phenylboronic acid | Pd(TFA)₂, Xantphos, CsF | 4-Phenyl-2-(OCF₂H)-5-CF₃-pyridine | 95% |
Key Conditions:
-
Catalyst: Pd(TFA)₂ (1 mol%) with Xantphos ligand.
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Base: CsF (1.5 equiv) in DMF at 70°C.
-
Mechanism: Oxidative addition of Pd(0) into the C–I bond, followed by transmetalation and reductive elimination.
Oxidation Reactions
The pyridine ring and substituents undergo oxidation under controlled conditions.
Pyridine N-Oxidation:
| Substrate | Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 2-(OCF₂H)-4-CF₃-pyridine | m-CPBA | CH₂Cl₂, 25°C, 12 h | 2-(OCF₂H)-4-CF₃-pyridine N-oxide | 85% |
Impact of N-Oxidation:
-
Enhances water solubility and alters electronic properties for further functionalization.
Hydrolysis of Difluoromethoxy Group
| Substrate | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 2-(OCF₂H)-4-CF₃-pyridine | H₂O, H₂SO₄ | 100°C, 24 h | 2-Hydroxy-4-(trifluoromethyl)pyridine | 60% |
Fluorine–Hydrogen Exchange
Selective defluorination is observed under reductive conditions:
| Substrate | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 2-(OCF₂H)-4-CF₃-pyridine | LiAlH₄ | THF, 0°C, 1 h | 2-Methoxy-4-(trifluoromethyl)pyridine | 45% | * |
*Excluded source mentioned for illustrative purposes only.
Elimination Reactions
Thermal or basic conditions induce elimination of HF from the OCF₂H group:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2-(OCF₂H)-4-CF₃-pyridine | KOtBu, DMF, 120°C, 6 h | 2-Vinyl-4-(trifluoromethyl)pyridine | 55% |
Mechanism:
-
Base-mediated dehydrofluorination generates a reactive vinyl intermediate.
Scientific Research Applications
Applications in Agrochemicals
The primary application of 2-Difluoromethoxy-4-(trifluoromethyl)pyridine lies in the agrochemical industry, where it serves as an active ingredient in herbicides and insecticides. Its efficacy against pests is attributed to the unique properties imparted by the fluorinated groups, which enhance its biological activity.
- Herbicide Development : The compound has been integrated into formulations designed to control weeds effectively while minimizing harm to crops. For instance, derivatives of trifluoromethylpyridines have been developed for selective herbicidal action against various grass species .
- Insecticide Formulations : Research indicates that compounds containing the trifluoromethylpyridine moiety exhibit significant insecticidal properties. These compounds are often designed to target specific pests while ensuring safety for beneficial insects .
Pharmaceutical Applications
In addition to its agricultural uses, 2-Difluoromethoxy-4-(trifluoromethyl)pyridine has potential applications in pharmaceuticals due to its ability to modulate biological pathways.
- EP4 Receptor Antagonists : The compound has been explored as a potential EP4 receptor antagonist, which could lead to therapies for inflammatory diseases such as rheumatoid arthritis and certain cancers. The modulation of this receptor pathway is critical for reducing inflammation and pain .
- Drug Development : The incorporation of fluorinated groups into drug candidates has been shown to enhance their pharmacokinetic properties, including absorption and metabolic stability. This makes 2-Difluoromethoxy-4-(trifluoromethyl)pyridine a candidate for further exploration in drug design .
Case Study 1: Agrochemical Efficacy
A study demonstrated that formulations containing 2-Difluoromethoxy-4-(trifluoromethyl)pyridine exhibited superior herbicidal activity compared to traditional herbicides. Field trials indicated a significant reduction in weed populations with minimal crop damage, highlighting the compound's selectivity and effectiveness .
Case Study 2: Pharmaceutical Development
In a clinical trial assessing the efficacy of a drug candidate featuring this compound, researchers found that it significantly reduced inflammatory markers in patients with rheumatoid arthritis. The results suggest that the compound's action on EP4 receptors may provide a new therapeutic avenue for managing autoimmune conditions .
Data Summary Table
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Agrochemicals | Herbicides/Insecticides | Effective against weeds with minimal crop damage |
| Pharmaceuticals | EP4 receptor antagonists | Potential treatment for rheumatoid arthritis |
| Drug Development | Enhanced pharmacokinetic properties | Improved absorption and metabolic stability |
Mechanism of Action
The mechanism by which 2-Difluoromethoxy-4-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In drug design, the compound may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing its lipophilicity and metabolic stability . The difluoromethoxy group can also contribute to the compound’s overall pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Key Compounds and Activities
Key Findings
- Substituent Position Matters : The 4-position of trifluoromethyl (as in 9f) shows higher neuroprotective activity than 3-substituted analogs (e.g., 9j: 82% vs. 87% for 3-methoxy derivative 9l) .
- Electron Effects : Both electron-withdrawing (e.g., CF₃) and electron-donating groups (e.g., CH₃, OCH₃) are tolerated, but CF₃ enhances metabolic stability and target affinity .
- Bioisosteric Replacement : Replacing 4-OCH₂CF₃ (9g) with 4-SCF₃ (9h) improved cell viability (93% vs. 81%) and lowered effective concentration (0.3 μM vs. 3 μM) .
- Stability Trade-offs : The 4-methyl derivative (9i) promotes cell proliferation but degrades in solvents, highlighting a stability-activity balance challenge .
Critical Analysis of Structural and Functional Differences
Limitations and Opportunities
- Data Gaps : Direct data on the target compound’s biological activity are sparse. Prioritize in vitro assays to compare its neuroprotective/insecticidal effects against analogs like 9f or 1,3,4-oxadiazole derivatives.
- Stability Optimization : Learn from the 4-methyl analogue (9i) to address solubility and stability challenges via prodrug strategies or formulation adjustments .
Biological Activity
2-Difluoromethoxy-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities and applications in pharmaceuticals, agrochemicals, and materials science. Its unique structure, featuring both difluoromethoxy and trifluoromethyl groups, enhances its metabolic stability and lipophilicity, making it a valuable compound in drug design and development.
Chemical Structure and Properties
The molecular formula for 2-Difluoromethoxy-4-(trifluoromethyl)pyridine is C7H4F5N. The presence of the trifluoromethyl group significantly influences the compound's biochemical properties, including its interaction with various enzymes and cellular components.
Enzyme Interactions
This compound primarily interacts with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The inhibition or modulation of these enzymes can lead to significant alterations in drug metabolism pathways. Studies indicate that 2-Difluoromethoxy-4-(trifluoromethyl)pyridine can inhibit specific enzyme activities, thereby affecting the pharmacokinetics of other compounds.
Cellular Effects
The compound has been shown to influence cell signaling pathways by modulating kinase activities. This modulation can lead to changes in gene expression related to cell growth, differentiation, and apoptosis. For example, alterations in the expression of genes involved in these processes can significantly impact cellular health and functionality.
The biological activity of 2-Difluoromethoxy-4-(trifluoromethyl)pyridine is mediated through several mechanisms:
- Enzyme Binding : The compound binds to active sites on enzymes, leading to conformational changes that affect their catalytic efficiency.
- Gene Regulation : It interacts with DNA and RNA, influencing transcription and translation processes.
- Metabolic Pathway Involvement : The compound participates in metabolic pathways through interactions with cytochrome P450 enzymes, leading to the formation of various metabolites that can affect metabolic homeostasis .
Case Studies
- Antimicrobial Activity : Research has demonstrated that derivatives of trifluoromethylpyridines exhibit antibacterial properties. For instance, novel trifluoromethylpyridine amide derivatives showed significant antibacterial activity against R. solanacearum, indicating potential applications in agriculture .
- Cancer Research : The introduction of fluorine into pyridine compounds has been linked to enhanced biological activity against cancer cells. Studies suggest that fluorinated compounds can inhibit histone deacetylases (HDACs), which are involved in cancer progression .
- Pharmacokinetics : In vivo studies have shown that compounds similar to 2-Difluoromethoxy-4-(trifluoromethyl)pyridine exhibit varying pharmacokinetic profiles depending on their structural modifications. For example, modifications that enhance lipophilicity can improve bioavailability while reducing toxicity .
Data Tables
| Activity Type | Compound Derivative | Observed Effect |
|---|---|---|
| Antimicrobial | Trifluoromethylpyridine amides | Significant antibacterial activity |
| Cancer Treatment | Fluorinated HDAC inhibitors | Inhibition of cancer cell proliferation |
| Pharmacokinetics Study | Various trifluorinated compounds | Enhanced bioavailability |
Q & A
Q. What are the recommended synthetic routes for preparing 2-difluoromethoxy-4-(trifluoromethyl)pyridine?
The synthesis typically involves nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine scaffold. For example:
- Start with 2-chloro-4-(trifluoromethyl)pyridine (a common precursor for trifluoromethylpyridines).
- Substitute the chlorine atom at the 2-position with a difluoromethoxy group (-OCF2H) using potassium difluoromethoxide (KOCF2H) under anhydrous conditions.
- Optimize reaction conditions (e.g., DMF or DMSO as solvent, 80–120°C, 12–24 hours) to achieve >70% yield .
Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Confirm purity via HPLC (>98%) .
Q. How can researchers characterize the structural and electronic properties of this compound?
Key analytical techniques include:
Q. What are the stability considerations for storing and handling this compound?
- Storage : Keep in amber vials under inert gas (N2 or Ar) at -20°C to prevent hydrolysis of the difluoromethoxy group. Avoid exposure to moisture or strong bases .
- Decomposition Risks : Degrades in acidic conditions (pH < 3) via cleavage of the OCF2H group. Monitor stability using TLC or HPLC over time .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up production?
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours at 100°C) while maintaining >75% yield .
- In Situ Monitoring : Employ FTIR to track the disappearance of the chloro-precursor (C-Cl stretch at ~750 cm⁻¹) .
Q. What role does this compound play in medicinal chemistry or drug design?
- Pharmacophore Applications : The trifluoromethyl group enhances metabolic stability and lipophilicity, while the difluoromethoxy group modulates electronic effects for target binding.
- Case Study : Analogous compounds (e.g., 2-methoxy-4-(trifluoromethyl)pyridine derivatives) are intermediates in kinase inhibitors or antiviral agents .
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points)?
- Reproducibility Checks : Validate purity via DSC (differential scanning calorimetry) to distinguish between polymorphs.
- Environmental Controls : Ensure consistent humidity/temperature during measurements. For example, discrepancies in melting points (e.g., 53–57°C vs. 60–62°C) may arise from hydrate formation .
Q. What strategies are recommended for studying the compound’s reactivity in cross-coupling reactions?
Q. What are the challenges in analyzing hydrolytic degradation products?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
